molecular formula C20H22N2O3 B11389267 3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11389267
M. Wt: 338.4 g/mol
InChI Key: VEFDYWVXJZIOGJ-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound. It belongs to the class of benzofuran carboxamides, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted benzofurans and benzoxazoles. Common synthetic routes could involve:

    Friedel-Crafts Acylation: Introduction of acyl groups to the benzofuran ring.

    Amidation: Formation of the carboxamide group through reaction with amines.

    Methylation: Introduction of methyl groups using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Carboxamides: Compounds with similar core structures but different substituents.

    Benzoxazole Derivatives: Compounds with the benzoxazole ring system.

Uniqueness

The uniqueness of 3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which could confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3,4,6-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-10-5-6-15-14(8-10)20(25-22-15)21-19(23)18-13(4)17-12(3)7-11(2)9-16(17)24-18/h7,9-10H,5-6,8H2,1-4H3,(H,21,23)

InChI Key

VEFDYWVXJZIOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C

Origin of Product

United States

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